molecular formula C20H42N4O4 B14311121 N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine CAS No. 114136-90-2

N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine

Cat. No.: B14311121
CAS No.: 114136-90-2
M. Wt: 402.6 g/mol
InChI Key: XMMODGGONLGJCY-UHFFFAOYSA-N
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Description

N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is a synthetic organic compound characterized by its unique structure, which includes two nitropropyl groups attached to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine typically involves the reaction of dodecane-1,12-diamine with 2-methyl-2-nitropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: Dodecane-1,12-diamine and 2-methyl-2-nitropropyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.

    Procedure: The dodecane-1,12-diamine is dissolved in the solvent, and the base is added to the solution. The 2-methyl-2-nitropropyl chloride is then added dropwise, and the mixture is stirred for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.

Scientific Research Applications

N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
  • N,N’-Bis(2-methyl-2-nitropropyl)octamethylenediamine

Uniqueness

N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.

Properties

CAS No.

114136-90-2

Molecular Formula

C20H42N4O4

Molecular Weight

402.6 g/mol

IUPAC Name

N,N'-bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine

InChI

InChI=1S/C20H42N4O4/c1-19(2,23(25)26)17-21-15-13-11-9-7-5-6-8-10-12-14-16-22-18-20(3,4)24(27)28/h21-22H,5-18H2,1-4H3

InChI Key

XMMODGGONLGJCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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